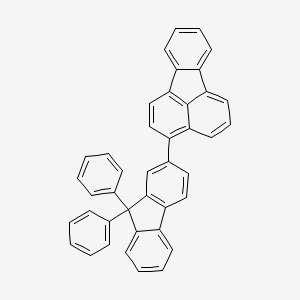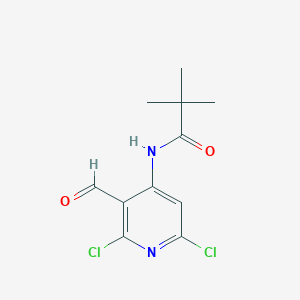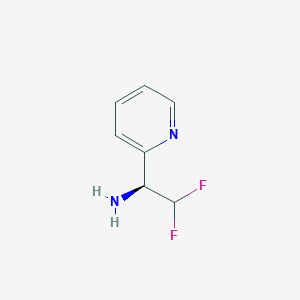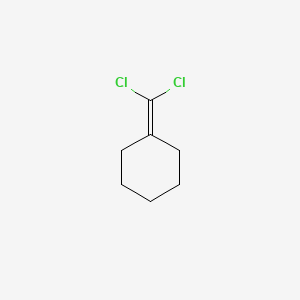
Cyclohexane, (dichloromethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of cyclohexane, where two hydrogen atoms are replaced by a dichloromethylene group. It is a colorless liquid with a distinct odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexane, (dichloromethylene)- typically involves the chlorination of cyclohexane under controlled conditions. One common method is the reaction of cyclohexane with dichlorocarbene, which is generated in situ from chloroform and a strong base such as sodium hydroxide .
Industrial Production Methods: On an industrial scale, the production of cyclohexane, (dichloromethylene)- can be achieved through the catalytic chlorination of cyclohexane. This process involves the use of a catalyst, such as iron(III) chloride, to facilitate the substitution reaction. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexane, (dichloromethylene)- undergoes various chemical reactions, including:
Substitution: The dichloromethylene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as hydroxide ions (OH-), amines (NH2-)
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanol
Reduction: Cyclohexane
Substitution: Various substituted cyclohexane derivatives
Aplicaciones Científicas De Investigación
Cyclohexane, (dichloromethylene)- has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of cyclohexane, (dichloromethylene)- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the dichloromethylene group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds .
Comparación Con Compuestos Similares
Cyclohexane, (dichloromethylene)- can be compared with other similar compounds such as:
Cyclohexane: A simple cycloalkane with the formula C6H12, used as a solvent and in the production of nylon.
Cyclohexene: An unsaturated derivative of cyclohexane with a double bond, used in the synthesis of various organic compounds.
Cyclohexanone: A ketone derivative of cyclohexane, used as a solvent and in the production of adipic acid.
Uniqueness: Cyclohexane, (dichloromethylene)- is unique due to the presence of the dichloromethylene group, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research studies .
Propiedades
Número CAS |
1122-55-0 |
|---|---|
Fórmula molecular |
C7H10Cl2 |
Peso molecular |
165.06 g/mol |
Nombre IUPAC |
dichloromethylidenecyclohexane |
InChI |
InChI=1S/C7H10Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5H2 |
Clave InChI |
BMIIITKVMXQIGU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C(Cl)Cl)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one](/img/structure/B13143718.png)

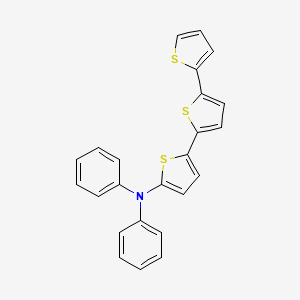
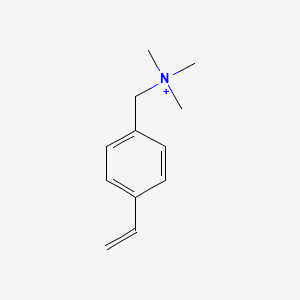
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
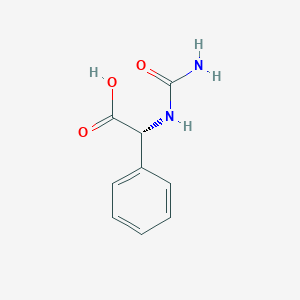


![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)
